molecular formula C9H8ClN5 B1382500 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride CAS No. 1803583-30-3

4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride

Numéro de catalogue: B1382500
Numéro CAS: 1803583-30-3
Poids moléculaire: 221.64 g/mol
Clé InChI: UAGNANZPOYXWNH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Characterization and Structural Analysis

Molecular Identity and Nomenclature

The systematic identification and nomenclature of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride provides essential foundation for understanding its chemical properties and structural relationships. This compound exists as a protonated salt form of its corresponding free base, incorporating both organic and inorganic components within its molecular framework. The structural complexity arises from the presence of multiple nitrogen-containing heterocyclic systems that are covalently linked through specific connectivity patterns. The compound demonstrates characteristic properties of both the pyrrolopyrimidine scaffold and the pyrazole moiety, creating a unique molecular architecture that distinguishes it from simpler heterocyclic systems.

IUPAC Naming and Chemical Identifiers

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural hierarchy and functional group arrangement. According to PubChem database records, the official IUPAC name is designated as 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine;hydrochloride, which accurately describes the connectivity between the pyrazole and pyrrolopyrimidine components. The molecular formula is established as C9H8ClN5, indicating the presence of nine carbon atoms, eight hydrogen atoms, one chlorine atom, and five nitrogen atoms, with a calculated molecular weight of 221.64 grams per mole. The compound possesses multiple chemical identifiers that facilitate its recognition across various chemical databases and literature sources.

The structural representation through chemical notation systems provides additional layers of molecular identification. The Simplified Molecular Input Line Entry System notation is recorded as C1=CNC2=NC=NC(=C21)C3=CNN=C3.Cl, which encodes the complete molecular structure including the hydrochloride salt formation. The International Chemical Identifier string is documented as InChI=1S/C9H7N5.ClH/c1-2-10-9-7(1)8(11-5-12-9)6-3-13-14-4-6;/h1-5H,(H,13,14)(H,10,11,12);1H, providing a standardized representation that enables precise molecular identification. The corresponding International Chemical Identifier Key is UAGNANZPOYXWNH-UHFFFAOYSA-N, serving as a condensed hash identifier for database searches and cross-referencing.

The compound is catalogued under multiple Chemical Abstracts Service registry numbers and synonyms, reflecting various naming conventions and commercial designations. Primary synonyms include 1803583-30-3, 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine;hydrochloride, and several alphanumeric codes such as DXC58330 and EN300-217420. These diverse identifiers facilitate comprehensive literature searches and enable correlation of research findings across different scientific publications and chemical databases.

Chemical Identifier Type Value
IUPAC Name 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine;hydrochloride
Molecular Formula C9H8ClN5
Molecular Weight 221.64 g/mol
SMILES Notation C1=CNC2=NC=NC(=C21)C3=CNN=C3.Cl
InChI String InChI=1S/C9H7N5.ClH/c1-2-10-9-7(1)8(11-5-12-9)6-3-13-14-4-6;/h1-5H,(H,13,14)(H,10,11,12);1H
InChI Key UAGNANZPOYXWNH-UHFFFAOYSA-N
CAS Registry Numbers 1803583-30-3, DXC58330, EN300-217420
Structural Classification within Heterocyclic Chemistry

The structural classification of this compound places it within the broader category of nitrogen-containing heterocyclic compounds, specifically as a member of the pyrrolopyrimidine family. Pyrrolopyrimidines represent a significant class of fused heterocycles that have been extensively studied throughout the scientific literature due to their diverse pharmacological profiles and structural versatility. The presence of two nitrogen atoms within the pyrimidine ring system enables strong hydrogen bonding interactions, particularly with peptide backbone residues, which mimics the binding characteristics of adenosine triphosphate in biological systems. This structural feature positions pyrrolopyrimidines as important scaffolds in medicinal chemistry research and drug discovery applications.

The compound exhibits characteristics of both pyrrolo[2,3-d]pyrimidine and pyrazole heterocyclic systems, creating a hybrid molecular architecture that combines properties from both structural classes. The pyrrolo[2,3-d]pyrimidine component represents one of the three major isomeric forms of pyrrolopyrimidines, distinguished by the specific fusion pattern between the pyrrole and pyrimidine rings. This particular isomer has demonstrated broad applicability in pharmaceutical chemistry, with several approved medications containing this structural motif, including tofacitinib and baricitinib. The pyrazole moiety contributes additional nitrogen heteroatoms and aromatic character, enhancing the overall electron density and potential for intermolecular interactions.

The heterocyclic classification system places this compound within multiple overlapping categories based on its structural features. As a bicyclic system containing nitrogen heteroatoms, it belongs to the azaheterocycle classification. The presence of fused rings designates it as a condensed heterocyclic system, while the specific arrangement of nitrogen atoms categorizes it as a purine analog or deazapurine derivative. The pyrazole component adds another layer of classification as a five-membered diazole heterocycle, contributing to the overall complexity of the molecular framework.

Parent Compound Relationship: 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl-1H-pyrazole (CID 24963938)

The relationship between this compound and its parent compound 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl-1H-pyrazole provides important insights into the structural modifications and chemical properties associated with salt formation. The parent compound, designated as PubChem Compound Identifier 24963938, represents the free base form of the molecule without the hydrochloride salt component. This parent structure exhibits a molecular formula of C9H7N5 with a molecular weight of 185.19 grams per mole, demonstrating the structural relationship through the addition of hydrochloric acid to form the hydrochloride salt. The parent compound was first created in chemical databases on October 20, 2008, and has undergone regular modifications and updates, with the most recent update occurring on May 24, 2025.

The parent compound maintains the same core structural framework as the hydrochloride salt, with identical connectivity patterns between the pyrrolopyrimidine and pyrazole components. The Chemical Abstracts Service registry number for the parent compound is 952518-97-7, which serves as a unique identifier for the free base form. Commercial availability of the parent compound has been documented with purity levels of 95 percent, indicating its utility as a research chemical and synthetic intermediate. The IUPAC nomenclature for the parent compound is 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, reflecting the simplified naming without the hydrochloride designation.

The structural relationship between the parent compound and its hydrochloride salt demonstrates typical acid-base chemistry principles applied to heterocyclic systems. The formation of the hydrochloride salt involves protonation of basic nitrogen sites within the molecular framework, most likely at the pyrimidine nitrogen atoms that possess lone pairs of electrons available for protonation. This salt formation process enhances the water solubility of the compound while maintaining the essential structural features responsible for its chemical and biological properties. The salt form also provides improved stability for storage and handling compared to the free base, which is a common consideration in pharmaceutical chemistry applications.

Compound Property Parent Compound (CID 24963938) Hydrochloride Salt (CID 119031698)
Molecular Formula C9H7N5 C9H8ClN5
Molecular Weight 185.19 g/mol 221.64 g/mol
CAS Registry Number 952518-97-7 1803583-30-3
IUPAC Name 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine;hydrochloride
InChI Key FKZDJXVOWLWXHB-UHFFFAOYSA-N UAGNANZPOYXWNH-UHFFFAOYSA-N
Database Creation Date October 20, 2008 May 20, 2016
Commercial Purity 95% Research grade

Propriétés

IUPAC Name

4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5.ClH/c1-2-10-9-7(1)8(11-5-12-9)6-3-13-14-4-6;/h1-5H,(H,13,14)(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGNANZPOYXWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)C3=CNN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.

    Reduction: This reaction can be used to alter the functional groups within the molecule, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Applications De Recherche Scientifique

4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride involves the inhibition of specific kinases. These kinases play crucial roles in various cellular processes, including cell cycle regulation and apoptosis. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . The molecular targets include enzymes like EGFR, Her2, VEGFR2, and CDK2 .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural and Functional Modifications

Compound A : 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride (OMXX-280171-01)
  • Molecular Formula : C₁₈H₂₁Cl₂N₅
  • Molecular Weight : 378.3 g/mol
  • Key Features : Incorporates a piperidine ring substituted with a 4-chlorobenzyl group, enhancing hydrophobic interactions. The additional amine group and chlorine substituent may improve target binding affinity compared to the simpler pyrazole derivative.
  • Application : Likely an active pharmaceutical ingredient (API) or intermediate for kinase inhibitors, given its structural similarity to JAK/STAT pathway modulators.
Compound B : 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (1429515-59-2)
  • Molecular Formula: Not explicitly provided, but inferred to include a carboxamide linker and 4-methylpiperazine substituent .
  • Application : Likely designed as a kinase inhibitor (e.g., CDK or Akt inhibitors) due to its resemblance to ATP-competitive inhibitors.
Compound C : Ethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (Compound 7 in )
  • Molecular Formula : C₁₅H₁₄N₄O₂
  • Key Features : An ester derivative with a benzoate group, offering improved membrane permeability but reduced solubility compared to the hydrochloride salt form of the target compound .

Comparative Data Table

Property Target Compound Compound A (OMXX-280171-01) Compound B (1429515-59-2) Compound C (Ethyl Benzoate Derivative)
Molecular Formula C₉H₈ClN₅ C₁₈H₂₁Cl₂N₅ Not explicitly provided C₁₅H₁₄N₄O₂
Molecular Weight (g/mol) 229.65 378.3 ~450 (estimated) 282.3
Key Substituents Pyrazole, hydrochloride Chlorobenzyl, piperidine Carboxamide, methylpiperazine Ethyl benzoate
Solubility High (due to HCl salt) Moderate (hydrophobic groups) High (polar substituents) Low (ester group)
Primary Use Pharmaceutical impurity control API/intermediate for kinase inhibitors Kinase inhibitor candidate Synthetic intermediate

Activité Biologique

The compound 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride is a notable heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8ClN5\text{C}_{9}\text{H}_{8}\text{ClN}_{5}

This compound features a pyrrolo-pyrimidine moiety fused with a pyrazole ring, contributing to its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrazole compounds exhibit significant pharmacological activities. The following sections detail specific activities associated with this compound.

Antitumor Activity

Several studies have demonstrated the antitumor potential of pyrazole derivatives. For instance, compounds similar to 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole have shown effectiveness against various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : Pyrazole derivatives have been reported to inhibit key kinases involved in cancer progression, including BRAF(V600E) and EGFR .
  • Synergistic Effects with Chemotherapy : A study indicated that certain pyrazoles enhanced the cytotoxic effects of doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a potential for combination therapies .
CompoundCancer TypeMechanism of ActionReference
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazoleBreast CancerInhibition of BRAF and EGFR
Similar PyrazolesVariousSynergistic with Doxorubicin

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Research has shown that these compounds can modulate inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines : Pyrazole derivatives have been observed to reduce the production of cytokines such as TNF-alpha and IL-6 in vitro .

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has also been explored. Studies indicate that certain derivatives exhibit significant activity against bacterial strains and fungi:

  • Broad-Spectrum Antimicrobial Effects : Pyrazoles have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans .

Case Studies and Research Findings

  • Study on Antitumor Activity : A research group synthesized several pyrazole derivatives and tested them against breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity significantly compared to standard treatments .
  • Anti-inflammatory Research : In a controlled study, researchers evaluated the effects of a pyrazole derivative on inflammatory markers in animal models. The findings revealed a marked reduction in edema and inflammatory cytokines after treatment with the compound .
  • Antimicrobial Testing : A series of synthesized pyrazoles were tested for their antimicrobial properties against multiple strains. The results demonstrated that certain compounds exhibited potent inhibitory effects, suggesting their potential as new antimicrobial agents .

Q & A

Basic: What are the established synthetic methodologies for 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is to use 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a precursor, reacting it with pyrazole derivatives under acidic conditions. For example:

  • Step 1: Prepare the pyrrolo[2,3-d]pyrimidine core via cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate .
  • Step 2: Introduce the pyrazole moiety using acid-mediated coupling (e.g., HCl in isopropanol at reflux for 12–48 hours) .
  • Step 3: Purify via recrystallization (methanol or ethanol) to isolate the hydrochloride salt .
    Key variables include reaction time, temperature, and stoichiometry of amines to optimize yield (27–94% reported in similar syntheses) .

Basic: How is structural confirmation performed for this compound?

Methodological Answer:
Structural validation employs:

  • 1H/13C NMR: To confirm proton environments and carbon frameworks. For example, aromatic protons in pyrrolo-pyrimidine rings appear at δ 8.2–6.7 ppm, while NH groups resonate at δ 11.7–9.3 ppm .
  • HRMS (APCI/ESI): Matches experimental molecular weights (e.g., [M+H]+ ions) to theoretical values with <0.3 ppm error .
  • X-ray crystallography (if available): Resolves 3D conformation, particularly for chiral centers or tautomeric forms .

Advanced: How can reaction conditions be optimized to enhance chlorination efficiency?

Methodological Answer:
Chlorination efficiency depends on:

  • Reagent selection: Use POCl3 or SOCl2 with catalytic DMF for regioselective substitution .
  • Temperature control: Maintain 80–110°C to avoid side reactions (e.g., over-chlorination) .
  • Solvent polarity: Polar aprotic solvents (e.g., DCM) improve reagent solubility and reaction homogeneity .
  • Post-reaction quenching: Neutralize excess chlorinating agents with ice-cold water to prevent degradation .

Advanced: How to address discrepancies in kinase inhibition data across studies?

Methodological Answer:
Contradictions arise from:

  • Structural analogs: Substituents (e.g., ethyl vs. methyl groups) alter binding affinity. Compare inhibition profiles of 4-chloro-5-ethyl vs. 4-chloro-7-methyl derivatives using standardized kinase assays .
  • Assay conditions: Validate protocols (e.g., ATP concentration, incubation time) to ensure reproducibility. IC50 values vary with enzyme source (e.g., recombinant vs. endogenous kinases) .
  • Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile experimental data .

Experimental Design: How to evaluate selectivity across kinase targets?

Methodological Answer:

  • Panel screening: Test against a broad kinase panel (e.g., EGFR, VEGFR2, CDK2) using fluorescence-based or radiometric assays .
  • Competitive binding assays: Titrate ATP to assess competitive vs. non-competitive inhibition .
  • Cellular assays: Measure downstream signaling (e.g., phospho-ERK levels) to confirm target engagement in live cells .
  • Off-target profiling: Pair with proteome-wide approaches (e.g., kinome-wide siRNA screens) to identify unintended interactions .

Data Analysis: How to resolve solubility/stability inconsistencies in different solvents?

Methodological Answer:

  • Solvent screening: Test solubility in DMSO, water, and ethanol via UV-Vis spectroscopy (λmax ~260–280 nm for pyrrolo-pyrimidines) .
  • Stability studies: Use HPLC to monitor degradation under varying pH (2–12) and temperature (4–37°C) .
  • Thermal analysis: DSC/TGA identifies decomposition points (e.g., sharp endotherms at >200°C indicate thermal instability) .
  • Co-solvent systems: For low aqueous solubility, employ PEG or cyclodextrin-based formulations .

Advanced: What computational tools aid in predicting synthetic pathways?

Methodological Answer:

  • Retrosynthetic software: Tools like Pistachio or Reaxys propose routes using known reaction templates .
  • Quantum chemistry calculations (DFT): Optimize transition states for key steps (e.g., cyclization energy barriers) .
  • Machine learning models: Predict reaction yields and side products using datasets like USPTO or Open Reaction Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride
Reactant of Route 2
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.